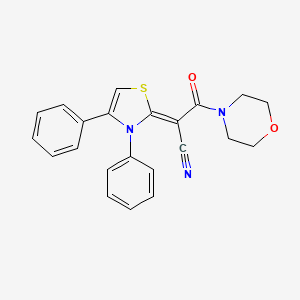

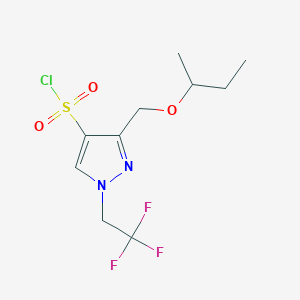

(Z)-2-(3,4-diphenylthiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

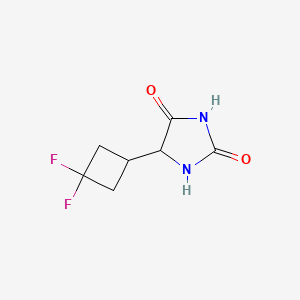

(Z)-2-(3,4-diphenylthiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile, also known as DMT1, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiazolylidene-based fluorescent probe that has been developed for the detection of metal ions in biological systems.

Scientific Research Applications

Cycloaddition Reactions and Ylide Chemistry

Synthesis Techniques and Chemical Properties : Research has delved into cycloaddition reactions involving azomethine ylides, which are generated through various processes and can react with isonitriles to produce specific compounds. Such reactions demonstrate the versatility and reactivity of azomethine ylides, potentially applicable to the synthesis or modification of the target compound (Burger, Marschke, & Manz, 1982). Additionally, the study of unimolecular decomposition of Δ1-1,2,4-triazolines to form azomethine ylides underlines the significance of ylide chemistry in synthesizing complex heterocyclic structures (Schwan & Warkentin, 1988).

Novel Routes to Heterocycles : The condensation reactions leading to dithiazol-5-ylidene derivatives and subsequent transformations into benzothiophenes and isothiazoles highlight innovative approaches to constructing heterocyclic compounds. These methodologies could provide insights into synthesizing or modifying structures similar to the compound of interest (Emayan, English, Koutentis, & Rees, 1997).

Advanced Ligand Design and Catalysis

Ligand Design for Asymmetric Catalysis : The development of chiral (phosphinoaryl)oxazolines as versatile ligands for asymmetric catalysis offers a foundation for designing novel ligands that could potentially be used in reactions involving the target compound. These ligands are prepared from orthometalation reactions and have shown efficacy in asymmetric synthesis, indicating their utility in generating chiral centers (Koch et al., 2010).

Catalytic Applications : Nickel complexes with new bidentate phosphinitooxazoline and -pyridine ligands have been applied in the catalytic oligomerization of ethylene, demonstrating the potential of novel ligand systems in catalysis. Such research could be relevant for catalytic processes involving the target compound or its derivatives (Speiser, Braunstein, Saussine, & Welter, 2004).

Advanced Synthetic Applications

- Synthesis of Allenes : The catalyzed synthesis of allenes from terminal alkynes, aldehydes, and morpholine outlines a method potentially applicable to modifications of the target compound. This showcases the use of morpholine, a structural component of the compound of interest, in complex synthetic applications (Kuang & Ma, 2010).

Mechanism of Action

Target of action

Thiazoles and indole derivatives are known to interact with a variety of targets, including multiple receptors . The specific targets for this compound would need to be determined through experimental studies.

Mode of action

The mode of action of thiazoles and indole derivatives can vary widely depending on the specific compound and target. They can act as inhibitors, activators, or modulators of their target proteins .

Biochemical pathways

Thiazoles and indole derivatives can affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The specific pathways affected by this compound would need to be determined through experimental studies.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazoles and indole derivatives can vary widely depending on the specific compound. Factors that can influence these properties include the compound’s chemical structure, its interactions with transport proteins, and its susceptibility to metabolic enzymes .

Result of action

The molecular and cellular effects of thiazoles and indole derivatives can include changes in cell signaling, gene expression, and cell survival . The specific effects of this compound would need to be determined through experimental studies.

Action environment

The action, efficacy, and stability of thiazoles and indole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . The specific environmental influences on this compound would need to be determined through experimental studies.

properties

IUPAC Name |

(2Z)-2-(3,4-diphenyl-1,3-thiazol-2-ylidene)-3-morpholin-4-yl-3-oxopropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c23-15-19(21(26)24-11-13-27-14-12-24)22-25(18-9-5-2-6-10-18)20(16-28-22)17-7-3-1-4-8-17/h1-10,16H,11-14H2/b22-19- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHNIBAOPZVYIU-QOCHGBHMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(=C2N(C(=CS2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C(=C\2/N(C(=CS2)C3=CC=CC=C3)C4=CC=CC=C4)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(isoquinolin-1-yl)methanone](/img/structure/B2954393.png)

![N-[(3-Methyloxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2954401.png)

![Tert-butyl N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2954407.png)

![Ethyl 2-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2954410.png)

![[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B2954414.png)

![Ethyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2954415.png)